molecular formula C22H22N2O5S2 B2618129 methyl 3-{[(benzylcarbamoyl)methyl](4-methylphenyl)sulfamoyl}thiophene-2-carboxylate CAS No. 895266-38-3

methyl 3-{[(benzylcarbamoyl)methyl](4-methylphenyl)sulfamoyl}thiophene-2-carboxylate

Cat. No.: B2618129
CAS No.: 895266-38-3
M. Wt: 458.55
InChI Key: WWJSISOJAYCTEK-UHFFFAOYSA-N
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Description

Methyl 3-{(benzylcarbamoyl)methylsulfamoyl}thiophene-2-carboxylate is an organic compound that features a thiophene ring, a sulfonamide group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{(benzylcarbamoyl)methylsulfamoyl}thiophene-2-carboxylate typically involves multiple steps. One common method includes the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. This intermediate is then reacted with benzylamine to form the corresponding amide. The amide is further reacted with 4-methylbenzenesulfonyl chloride in the presence of a base to yield the sulfonamide derivative. Finally, esterification with methanol produces the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{(benzylcarbamoyl)methylsulfamoyl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Methyl 3-{(benzylcarbamoyl)methylsulfamoyl}thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-{(benzylcarbamoyl)methylsulfamoyl}thiophene-2-carboxylate is not well-defined. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The sulfonamide group, in particular, is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-{(benzylcarbamoyl)methylsulfamoyl}thiophene-2-carboxylate is unique due to the presence of both the benzylcarbamoyl and 4-methylphenyl groups, which can enhance its biological activity and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

methyl 3-[[2-(benzylamino)-2-oxoethyl]-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-16-8-10-18(11-9-16)24(15-20(25)23-14-17-6-4-3-5-7-17)31(27,28)19-12-13-30-21(19)22(26)29-2/h3-13H,14-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJSISOJAYCTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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